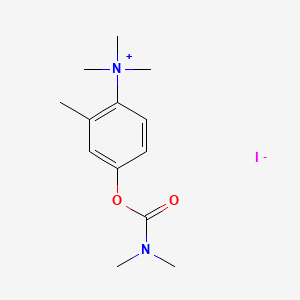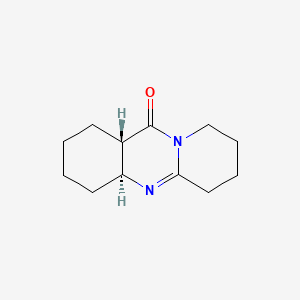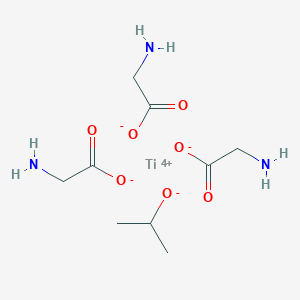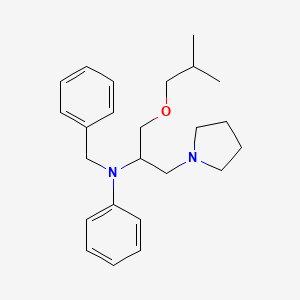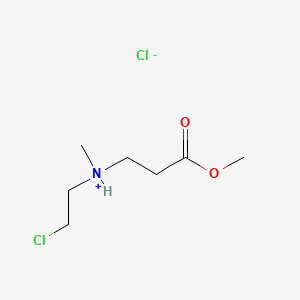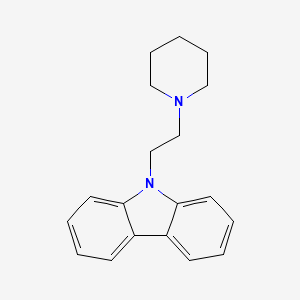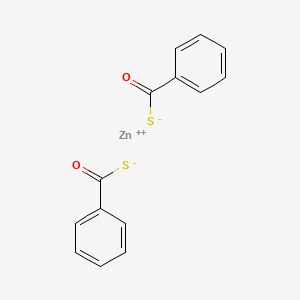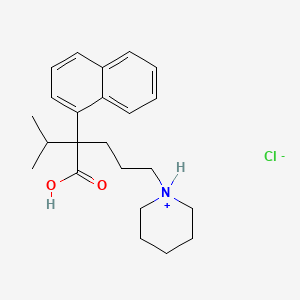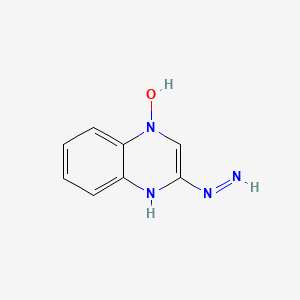
3-Diazenylquinoxalin-1(4H)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Diazenylquinoxalin-1(4H)-ol is a chemical compound belonging to the quinoxaline family, which consists of heterocyclic aromatic organic compounds Quinoxalines are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Diazenylquinoxalin-1(4H)-ol typically involves the diazotization of quinoxalin-1(4H)-ol followed by the introduction of the diazenyl group. The reaction conditions usually require the use of nitrous acid (HNO2) and a suitable acid catalyst under controlled temperature and pH conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale diazotization reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
化学反応の分析
Types of Reactions: 3-Diazenylquinoxalin-1(4H)-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quinoxalinedione derivatives.
Reduction: Reduction reactions can produce dihydroquinoxalines or other reduced forms of the compound.
科学的研究の応用
3-Diazenylquinoxalin-1(4H)-ol has several scientific research applications across various fields:
Chemistry: It serves as a versatile intermediate in the synthesis of other quinoxaline derivatives, which are used in the development of new materials and catalysts.
Biology: The compound exhibits biological activity, making it useful in the study of enzyme inhibitors and receptor ligands.
Medicine: Quinoxaline derivatives, including this compound, have shown potential as antitumor, antimicrobial, and anti-inflammatory agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 3-Diazenylquinoxalin-1(4H)-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in its role as an enzyme inhibitor, the compound may bind to the active site of an enzyme, preventing its catalytic activity. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Quinoxaline
Quinoxalinedione
Dihydroquinoxaline
3,4-Dihydroquinoxalin-2-one
特性
CAS番号 |
67452-62-4 |
|---|---|
分子式 |
C8H8N4O |
分子量 |
176.18 g/mol |
IUPAC名 |
(4-hydroxy-1H-quinoxalin-2-yl)diazene |
InChI |
InChI=1S/C8H8N4O/c9-11-8-5-12(13)7-4-2-1-3-6(7)10-8/h1-5,9-10,13H |
InChIキー |
GRFQPUVMYPBPTF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=CN2O)N=N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


